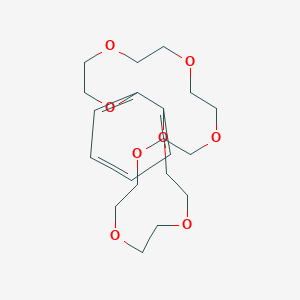![molecular formula C16H18N4 B14158653 4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole CAS No. 378219-96-6](/img/structure/B14158653.png)
4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole is a complex organic compound that features a piperidine ring fused to a pyrimidoindole structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole typically involves multi-step organic reactions. One common approach is the condensation of a suitable indole derivative with a piperidine precursor under controlled conditions. For instance, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can yield the desired indole product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
4-(4-Methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it may act as an antagonist at the 5-HT6 receptor, which is involved in cognitive function and memory . The compound’s effects are mediated through the modulation of neurotransmitter levels and signaling pathways in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylpiperidin-4-yl)-1H-indole: This compound shares a similar piperidine-indole structure but differs in the position of the piperidine ring.
4-(4-Methylpiperidin-1-yl)aniline: This compound features a piperidine ring attached to an aniline group instead of an indole ring.
Uniqueness
4-(4-Methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its fused pyrimidoindole structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
378219-96-6 |
|---|---|
Formule moléculaire |
C16H18N4 |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C16H18N4/c1-11-6-8-20(9-7-11)16-15-14(17-10-18-16)12-4-2-3-5-13(12)19-15/h2-5,10-11,19H,6-9H2,1H3 |
Clé InChI |
GOMKLZFUKLYLQI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=NC=NC3=C2NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)

![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)
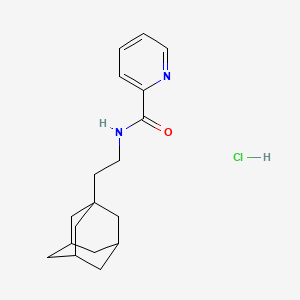
![Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B14158607.png)
![Diazene, 1-[2-methyl-5-(1-methylethyl)-4-(2-phenyldiazenyl)phenyl]-2-phenyl-](/img/structure/B14158615.png)
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)
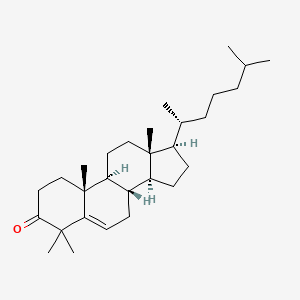
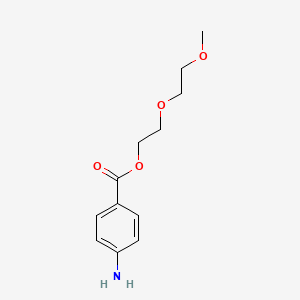
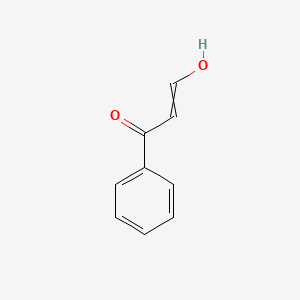
![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)
